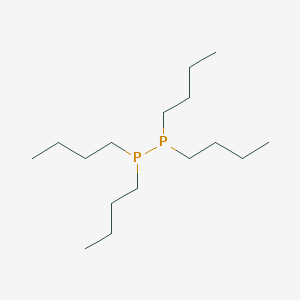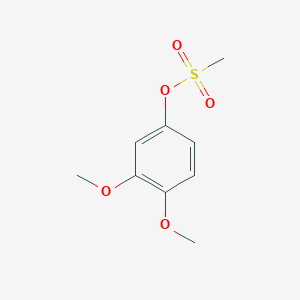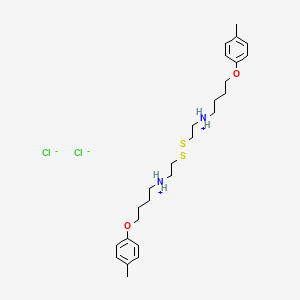
N,N'-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a disulfide linkage and p-tolyloxybutylamine groups, making it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride typically involves the reaction of p-tolyloxybutylamine with dithiodiethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include p-tolyloxybutylamine, dithiodiethylene, and hydrochloric acid. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide linkage in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, forming thiols.
Substitution: The p-tolyloxybutylamine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride involves its interaction with various molecular targets. The disulfide linkage in the compound can undergo redox reactions, influencing cellular redox states and signaling pathways. The p-tolyloxybutylamine groups can interact with proteins and other biomolecules, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride: A compound with similar redox properties but different structural features.
N,N-Dimethyl-p-phenylenediamine dihydrochloride: Another related compound with distinct chemical behavior.
Uniqueness
N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride is unique due to its disulfide linkage and p-tolyloxybutylamine groups, which confer specific chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biomolecules makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
38920-76-2 |
|---|---|
Fórmula molecular |
C26H42Cl2N2O2S2 |
Peso molecular |
549.7 g/mol |
Nombre IUPAC |
4-(4-methylphenoxy)butyl-[2-[2-[4-(4-methylphenoxy)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C26H40N2O2S2.2ClH/c1-23-7-11-25(12-8-23)29-19-5-3-15-27-17-21-31-32-22-18-28-16-4-6-20-30-26-13-9-24(2)10-14-26;;/h7-14,27-28H,3-6,15-22H2,1-2H3;2*1H |
Clave InChI |
DMRHWOYWGUPEKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCCCC[NH2+]CCSSCC[NH2+]CCCCOC2=CC=C(C=C2)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


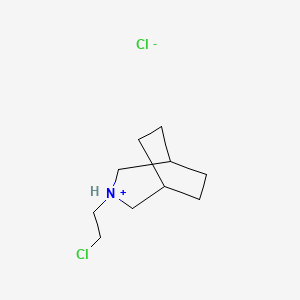





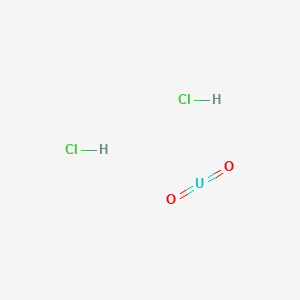
![(6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13741007.png)

![[5-(Bromomethyl)pyrazin-2-yl]carbamic acid](/img/structure/B13741016.png)


